1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole
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Overview
Description
1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole is a chemical compound with the molecular formula C12H13N3 It is known for its unique structure, which includes an imidazole ring substituted with a benzyl group and an isocyanoethyl group
Preparation Methods
The synthesis of 1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 1H-imidazole.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Synthetic Routes:
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the isocyanoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying from room temperature to elevated temperatures depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression, depending on the specific application and context.
Comparison with Similar Compounds
1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Benzyl-1H-imidazole and 4-(2-Isocyanoethyl)-1H-imidazole share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both benzyl and isocyanoethyl groups in this compound imparts unique chemical properties and reactivity, making it distinct from other related compounds.
Properties
CAS No. |
89912-12-9 |
---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-benzyl-4-(2-isocyanoethyl)imidazole |
InChI |
InChI=1S/C13H13N3/c1-14-8-7-13-10-16(11-15-13)9-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2 |
InChI Key |
PXTFQAJMGYMIBF-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCC1=CN(C=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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